1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one
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Overview
Description
1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve catalytic processes that ensure high yields and purity. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization can be used to produce disubstituted imidazoles .
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Imidazole derivatives are used in the production of dyes, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and ethanone groups can enhance its reactivity and biological activity compared to other imidazole derivatives .
Properties
Molecular Formula |
C11H9ClN2O |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
1-(2-chloro-6-imidazol-1-ylphenyl)ethanone |
InChI |
InChI=1S/C11H9ClN2O/c1-8(15)11-9(12)3-2-4-10(11)14-6-5-13-7-14/h2-7H,1H3 |
InChI Key |
YZGAPBCUEKOJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Cl)N2C=CN=C2 |
Origin of Product |
United States |
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